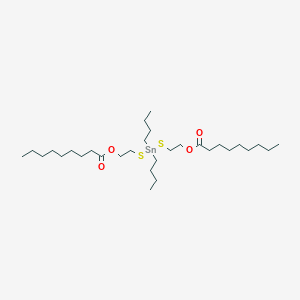
Dibutyltinbis(2-mercaptoethyl nonanoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutyltinbis(2-mercaptoethyl nonanoate) is a useful research compound. Its molecular formula is C30H60O4S2Sn and its molecular weight is 667.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dibutyltinbis(2-mercaptoethyl nonanoate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dibutyltinbis(2-mercaptoethyl nonanoate) including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Stabilizers in Polymer Production
One of the primary applications of dibutyltin compounds, including dibutyltinbis(2-mercaptoethyl nonanoate), is as stabilizers in the production of polyvinyl chloride (PVC). These compounds help to prevent degradation during processing and enhance the thermal stability of PVC products.
- Mechanism : Dibutyltin compounds act by forming complexes with chlorine atoms in PVC, which stabilizes the polymer against heat and light degradation. This allows for higher processing temperatures and improved longevity of the final product .
Catalysts in Organic Synthesis
Dibutyltinbis(2-mercaptoethyl nonanoate) also serves as a catalyst in various organic synthesis reactions. Its ability to facilitate esterification and condensation reactions makes it valuable in the production of polyurethanes and other polymers.
- Applications :
Environmental Applications
Organotin compounds have been studied for their potential use in environmental remediation. Dibutyltin compounds can be employed as agents for the removal of heavy metals from contaminated sites.
- Mechanism : The thiol groups in dibutyltinbis(2-mercaptoethyl nonanoate) can chelate heavy metals, facilitating their extraction from soil or water . This application is particularly relevant in regions affected by industrial pollution.
Biocidal Properties
Research indicates that dibutyltin compounds possess biocidal properties, making them useful in antifouling paints and coatings. These applications are crucial in marine environments where biofouling can significantly impact vessel performance.
- Effectiveness : The compound inhibits the growth of marine organisms on ship hulls, thereby reducing maintenance costs and improving fuel efficiency .
Case Study 1: PVC Stabilization
A study conducted on the effectiveness of dibutyltin compounds as stabilizers revealed that formulations containing dibutyltinbis(2-mercaptoethyl nonanoate) showed improved thermal stability compared to traditional stabilizers. The research highlighted a reduction in discoloration and degradation during processing at elevated temperatures.
Case Study 2: Heavy Metal Remediation
In an experimental setup aimed at removing lead from contaminated soil, dibutyltinbis(2-mercaptoethyl nonanoate) was used as a chelating agent. Results indicated a significant reduction in lead concentration, demonstrating its potential for environmental cleanup applications.
Eigenschaften
CAS-Nummer |
13467-96-4 |
|---|---|
Molekularformel |
C30H60O4S2Sn |
Molekulargewicht |
667.6 g/mol |
IUPAC-Name |
2-[dibutyl(2-nonanoyloxyethylsulfanyl)stannyl]sulfanylethyl nonanoate |
InChI |
InChI=1S/2C11H22O2S.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-11(12)13-9-10-14;2*1-3-4-2;/h2*14H,2-10H2,1H3;2*1,3-4H2,2H3;/q;;;;+2/p-2 |
InChI-Schlüssel |
RHWTUUYPAFODEH-UHFFFAOYSA-L |
SMILES |
CCCCCCCCC(=O)OCCS[Sn](CCCC)(CCCC)SCCOC(=O)CCCCCCCC |
Kanonische SMILES |
CCCCCCCCC(=O)OCCS[Sn](CCCC)(CCCC)SCCOC(=O)CCCCCCCC |
Key on ui other cas no. |
13467-96-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















